molecular formula C9H10O2S B8003899 2-Hydroxythiobenzoic acid O-ethyl ester

2-Hydroxythiobenzoic acid O-ethyl ester

Cat. No.: B8003899
M. Wt: 182.24 g/mol
InChI Key: GESBUOGNXHGLOA-UHFFFAOYSA-N
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Description

2-Hydroxythiobenzoic acid O-ethyl ester is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxythiobenzoic acid O-ethyl ester typically involves the esterification of 2-hydroxythiobenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-Hydroxythiobenzoic acid+EthanolH2SO42-Hydroxythiobenzoic acid O-ethyl ester+Water\text{2-Hydroxythiobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Hydroxythiobenzoic acid+EthanolH2​SO4​​2-Hydroxythiobenzoic acid O-ethyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxythiobenzoic acid O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters, and other derivatives.

Scientific Research Applications

2-Hydroxythiobenzoic acid O-ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxythiobenzoic acid O-ethyl ester involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The ester group can undergo hydrolysis to release 2-hydroxythiobenzoic acid, which can then interact with various biological molecules. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

    2-Hydroxybenzoic acid O-ethyl ester: Similar structure but lacks the sulfur atom.

    2-Hydroxydithiobenzoic acid O-ethyl ester: Contains an additional sulfur atom, leading to different chemical properties.

Uniqueness: 2-Hydroxythiobenzoic acid O-ethyl ester is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. Its sulfur-containing structure differentiates it from other esters and makes it a valuable compound for various applications.

Properties

IUPAC Name

O-ethyl 2-hydroxybenzenecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESBUOGNXHGLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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